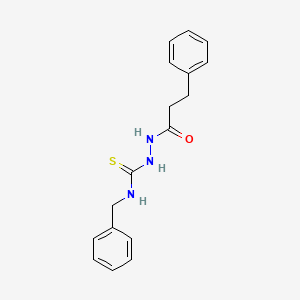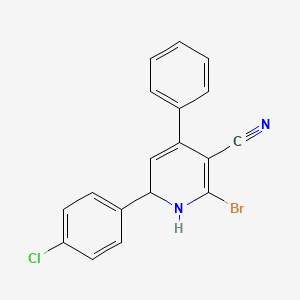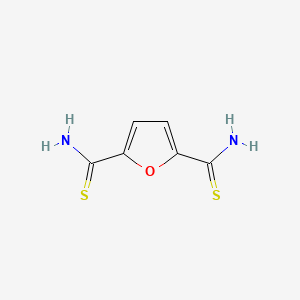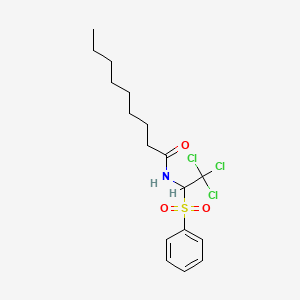
N-Benzyl-2-(3-phenylpropanoyl)hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-2-(3-phenylpropanoyl)hydrazinecarbothioamide is a chemical compound with the molecular formula C17H19N3OS and a molecular weight of 313.424 g/mol . This compound is known for its unique structure, which includes a benzyl group, a phenylpropanoyl group, and a hydrazinecarbothioamide moiety. It is used in various scientific research applications due to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-(3-phenylpropanoyl)hydrazinecarbothioamide typically involves the reaction of benzylhydrazine with 3-phenylpropanoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and reliability of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-2-(3-phenylpropanoyl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The benzyl and phenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce hydrazine derivatives .
Aplicaciones Científicas De Investigación
N-Benzyl-2-(3-phenylpropanoyl)hydrazinecarbothioamide is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-Benzyl-2-(3-phenylpropanoyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
N-Phenyl-2-(3-phenylpropanoyl)hydrazinecarbothioamide: Similar structure but with a phenyl group instead of a benzyl group.
N-Benzyl-2-(phenylacetyl)hydrazinecarbothioamide: Similar structure but with a phenylacetyl group instead of a phenylpropanoyl group.
Uniqueness
N-Benzyl-2-(3-phenylpropanoyl)hydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
124953-96-4 |
|---|---|
Fórmula molecular |
C17H19N3OS |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
1-benzyl-3-(3-phenylpropanoylamino)thiourea |
InChI |
InChI=1S/C17H19N3OS/c21-16(12-11-14-7-3-1-4-8-14)19-20-17(22)18-13-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,19,21)(H2,18,20,22) |
Clave InChI |
YVVSJPWCKARBAE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC(=O)NNC(=S)NCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 1-(4-fluorobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B15079305.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B15079310.png)
![3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,4-dibromo-5-methylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B15079313.png)

![1-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethylbutan-2-one](/img/structure/B15079328.png)
![2,2-dimethyl-N-(2,2,2-trichloro-1-{[(3-hydroxyanilino)carbothioyl]amino}ethyl)propanamide](/img/structure/B15079331.png)
![(5Z)-3-cyclohexyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15079338.png)
![N'-[(E)-1-(4-fluorophenyl)ethylidene]-2,5-dimethyl-3-furohydrazide](/img/structure/B15079343.png)

![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B15079381.png)
![Benzyl (2E)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B15079386.png)
![(2E)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenamide](/img/structure/B15079392.png)

![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B15079404.png)
